molecular formula C14H12N2O B15332454 2-(2-Naphthyl)imidazole-5-methanol

2-(2-Naphthyl)imidazole-5-methanol

Cat. No.: B15332454
M. Wt: 224.26 g/mol
InChI Key: QZCLANFSOZFSED-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)imidazole-5-methanol is a heterocyclic compound featuring an imidazole ring substituted with a naphthyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles, including microwave-assisted synthesis and solvent-free conditions, are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Naphthyl)imidazole-5-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-Naphthyl)imidazole-5-methanol stands out due to its unique combination of the naphthyl and hydroxymethyl groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2-naphthalen-2-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-9-13-8-15-14(16-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,17H,9H2,(H,15,16)

InChI Key

QZCLANFSOZFSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)CO

Origin of Product

United States

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